1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone
Description
1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone is a pyrrolidinone derivative featuring a chlorinated and methyl-substituted phenyl group at the 1-position of the heterocyclic ring. Pyrrolidinones are five-membered lactams with diverse applications in medicinal chemistry, materials science, and agrochemicals due to their structural versatility and ability to engage in hydrogen bonding .
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
HZFJBXISKUSSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone typically involves the reaction of 4-chloro-2-methylphenylamine with a suitable pyrrolidinone precursor. One common method involves the use of N-methylpyrrolidinone (NMP) as a starting material. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone with structurally related pyrrolidinones and heterocyclic derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogs with Chlorinated Aromatic Substituents
- 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one (CAS 36152-29-1): Structural Difference: Features a chloromethyl (-CH₂Cl) group instead of chloro and methyl substituents. Properties: Increased reactivity due to the chloromethyl group, which may participate in nucleophilic substitution reactions. Molecular weight = 209.67 g/mol . Synthesis: Not explicitly detailed in evidence, but analogous compounds often employ palladium/copper-catalyzed cross-coupling or cyclization strategies .
- 1-(4-Chlorophenyl)-2-pyrrolidinone: Structural Difference: Lacks the 2-methyl group on the phenyl ring. Properties: Lower molecular weight (197.63 g/mol vs. 211.67 g/mol for the target compound). Reduced steric hindrance may enhance solubility but decrease metabolic stability .
Pyrrolidinones with Bioactive Substituents
- 1-(2-Propylpentanoyl)-2-pyrrolidinone: Structural Difference: Acylated with 2-propylpentanoyl (valproyl) group. Activity: Designed as an anticonvulsant prodrug, enzymatically hydrolyzed to release γ-aminobutyric acid (GABA) and valproic acid. Demonstrates dual pharmacological action in preclinical models . Synthesis: Reacts 2-pyrrolidinone sodium with 2-propylpentanoyl chloride under mild conditions (yield ~80%) .
- 4-(1H-Benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone: Structural Difference: Incorporates a benzimidazole ring and trifluoromethylphenyl group. Properties: Enhanced electron-withdrawing effects from -CF₃ improve stability against oxidative metabolism. Potential kinase inhibition due to benzimidazole’s affinity for ATP-binding pockets .
Heterocyclic Derivatives with Comparable Substitution Patterns
- 1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one (CAS 329079-58-5): Structural Difference: Ketone backbone with pyrimidine-thioether substituent. Properties: Molecular weight = 296.78 g/mol.
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